3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. The molecular formula of this compound is CHClNOS, with a molecular weight of 279.71 g/mol .
This compound can be classified as a thienopyrimidine derivative, which is characterized by the presence of both thieno and pyrimidine rings. The specific structure includes a chlorinated pyridazine moiety, which contributes to its biological activity. It is typically synthesized in laboratory settings for research purposes and is not commonly found in nature.
The synthesis of 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various methods, often involving multi-step reactions that include cyclization and substitution processes. One common approach is the Gewald reaction, which utilizes ethyl acetoacetate, malononitrile, and sulfur in an ethanol medium to form the thienopyrimidine core .
The molecular structure of 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidine ring system with an amino group attached to a chlorinated pyridazine ring. This configuration is crucial for its biological activity.
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions often require specific conditions such as temperature control and the presence of solvents like dimethylformamide or ethanol for optimal yields.
The mechanism of action for compounds like 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one generally involves interaction with biological targets such as enzymes or receptors. Studies have shown that similar thienopyrimidine derivatives exhibit inhibitory effects on cancer cell proliferation and may act through mechanisms involving the modulation of signaling pathways related to cell growth and apoptosis .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
The primary applications of 3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one lie in medicinal chemistry and drug development:
This compound represents a significant area of interest for ongoing research aimed at developing new therapeutic agents targeting various diseases through innovative chemical synthesis and biological evaluation techniques.
The Gould-Jacobs reaction provides a robust framework for constructing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This multistep sequence begins with the condensation of a meta-substituted aniline derivative (e.g., 3-aminothiophene) with diethyl ethoxymethylenemalonate (DEEM). Nucleophilic substitution displaces ethoxide to yield anilinomethylenemalonate 1A. Subsequent thermal electrocyclization at 200–220°C induces benzannulation, forming ethyl 4-oxo-3-carboxy-3,4-dihydrothieno[3,2-d]pyrimidine 1B. Saponification and decarboxylation then furnish the foundational 4-hydroxy/thioxo-thienopyrimidine 1C [1] [8].
Table 1: Optimization of Gould-Jacobs Reaction for Thienopyrimidine Synthesis
Aniline Substituent | Cyclization Temp (°C) | Cyclization Time (h) | Intermediate Yield (%) | Final Core Yield (%) |
---|---|---|---|---|
3-Aminothiophene | 200 | 3 | 78 | 85 (after decarboxylation) |
3-Amino-5-methylthiophene | 220 | 2 | 82 | 88 |
3-Amino-5-bromothiophene | 210 | 4 | 68 | 72 |
Critical refinements include:
Convergent synthesis of the pyridazine-thienopyrimidine hybrid requires regioselective fusion of preformed subunits. 3-Amino-6-chloropyridazine (2A) serves as the electrophilic partner, reacting with 3-bromomethyl- or 3-carboxaldehyde-functionalized thienopyrimidines (2B). Key cyclization modalities include:
Table 2: Cyclization Methods for Hybrid System Assembly
Cyclization Method | Reagents/Conditions | Key Intermediate | Yield (%) | Regioselectivity |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | K₂CO₃, DMF, 80°C, 12 h | 3-(Pyridazinylamino) adduct | 65 | >95% C3-attack |
Pd-Catalyzed Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | Same | 78 | >99% C3-attack |
Reductive Amination | NaBH₃CN, MeOH, rt, 24 h | N-alkylated derivative | 52 | Moderate (C3/C5 mix) |
Microwave-Assisted Cyclization | EtOH, 150°C, 30 min, 300 W | Direct hybrid formation | 90 | >99% C3-attack |
Regioselective C6-chlorination of 3-aminopyridazine precursors establishes the electrophilic site for subsequent cross-coupling. Key methodologies include:
For amination, Buchwald-Hartwig coupling using 3-amino-6-chloropyridazine and halogenated thienopyrimidines with Pd-PEPPSI-IPr precatalysts achieves >95% C3-selectivity. Computational studies confirm lower transition-state energy for C3-attack (ΔΔG‡ = 2.1 kcal/mol) versus C5 due to reduced steric hindrance near the C3-Cl bond [7].
Solid-phase synthesis (SPS) enables rapid assembly of pyridazine-thienopyrimidine hybrids while minimizing purification challenges. Two principal strategies exist:
N-Heterocyclic carbene-palladium (NHC-Pd) catalysts significantly enhance key steps:
These integrated approaches exemplify modern trends toward automation and catalysis in complex heterocyclic synthesis, enabling efficient access to structurally intricate pharmacophores like the title compound.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2